molecular formula C14H17Cl2NO B5299910 {2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride

{2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride

Cat. No. B5299910
M. Wt: 286.2 g/mol
InChI Key: TTYLMFCFKUUBFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(4-chloro-1-naphthyl)oxy]ethyl}ethylamine hydrochloride, commonly known as CNE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. CNE is a white crystalline powder that is soluble in water and ethanol.

Mechanism of Action

The mechanism of action of CNE is not fully understood. However, it has been proposed that CNE acts as a modulator of neurotransmitter activity by binding to specific receptors in the brain. CNE has been shown to bind to dopamine and serotonin receptors and modulate their activity. Additionally, CNE has been shown to have vasodilatory properties, which may be related to its effects on the cardiovascular system.
Biochemical and Physiological Effects:
CNE has been shown to have various biochemical and physiological effects. In vitro studies have shown that CNE can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that CNE can modulate neurotransmitter activity, reduce anxiety and depression-like behavior, and have vasodilatory effects on the cardiovascular system.

Advantages and Limitations for Lab Experiments

One of the advantages of using CNE in lab experiments is its well-established synthesis method, which allows for the production of large quantities of CNE in a relatively short amount of time. Additionally, CNE has been extensively studied in various scientific fields, which provides a wealth of information on its properties and potential applications. However, one of the limitations of using CNE in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for the study of CNE. One potential direction is the investigation of its potential as a treatment for various neurological disorders, including depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of CNE and its potential effects on neurotransmitter activity. Finally, the development of new synthesis methods for CNE may lead to the production of new derivatives with improved properties and potential applications.

Synthesis Methods

The synthesis of CNE involves the reaction of 4-chloro-1-naphthol with 2-(chloroethyl)ethylamine hydrochloride in the presence of a base. The reaction results in the formation of CNE hydrochloride, which can be purified by recrystallization. The synthesis method of CNE is well-established and has been reported in various scientific journals.

Scientific Research Applications

CNE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, CNE has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In neuroscience, CNE has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has been investigated as a potential treatment for depression and anxiety. In pharmacology, CNE has been studied for its potential effects on the cardiovascular system and has been shown to have vasodilatory properties.

properties

IUPAC Name

2-(4-chloronaphthalen-1-yl)oxy-N-ethylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO.ClH/c1-2-16-9-10-17-14-8-7-13(15)11-5-3-4-6-12(11)14;/h3-8,16H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYLMFCFKUUBFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C2=CC=CC=C21)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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